![molecular formula C16H17ClN6O3S B2521455 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034611-06-6](/img/structure/B2521455.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide" is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class. These compounds are of significant interest due to their potential biological activities. The core structure of [1,2,4]triazolo[4,3-b]pyridazine is a fused heterocyclic system that has been the focus of various synthetic efforts to explore its chemical and pharmacological properties.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are closely related to the compound , has been achieved through different methods. One approach involves the cyclocondensation of substituted hydrazinopyridazines with orthoesters or the oxidative cyclization of their hydrazone analogs using nitrobenzene as an oxidizing agent . This method provides a versatile route to a wide array of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a triazole ring fused to a pyridazine ring. This bicyclic system forms the core of the compound, to which various substituents can be attached, resulting in a diverse range of derivatives with different chemical and biological properties. The specific substituents in the compound of interest, such as the pyrrolidinyl group and the chloro-methoxybenzenesulfonamide moiety, would influence its molecular conformation and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-b]pyridazine derivatives can be modified by introducing different functional groups. The synthesis methods mentioned provide opportunities for further functionalization, such as the introduction of sulfonamide groups or halogen atoms, which can lead to compounds with varied reactivity and potential for further chemical transformations . The presence of a sulfonamide group in the compound of interest suggests it could participate in various chemical reactions, including those relevant to biological systems.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide" are not detailed in the provided papers, the properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives, in general, can be inferred. These compounds are likely to exhibit moderate to high stability due to the presence of the fused heterocyclic system. The substituents may affect properties such as solubility, melting point, and reactivity. The sulfonamide group, in particular, could enhance water solubility, which is often desirable for biological applications .
Wissenschaftliche Forschungsanwendungen
Anti-Asthmatic Activities
A series of novel compounds, including those related to the structural class of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide, have been synthesized and evaluated for their potential anti-asthmatic activities. These compounds have demonstrated the ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating their potential value in the treatment of asthma and other respiratory diseases. The study highlights the significant anti-asthmatic activity of specific sulfonamide derivatives, especially those with certain substitutions at key positions of their molecular structure (Kuwahara et al., 1997).
Herbicidal Activity
Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a category that encompasses N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide, has revealed excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These findings demonstrate the potential agricultural applications of these compounds in controlling weed growth without the need for high dosages, thereby minimizing environmental impact and reducing the risk of harm to non-target plant species (Moran, 2003).
Anti-HIV and Anticancer Activity
Further research into similar compounds has shown moderate to high anti-HIV activity and moderate anticancer activity. This suggests the potential of these compounds in therapeutic applications beyond their initial scope, offering new avenues for the treatment of both HIV and various forms of cancer. The study underscores the importance of continued investigation into the medicinal chemistry of these sulfonamide derivatives for their broader pharmacological benefits (Brzozowski, 1998).
Wirkmechanismus
Target of Action
The primary targets of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide are anxiolytic or antiepileptic agents . These agents play a crucial role in managing anxiety disorders and epilepsy by reducing abnormal excitability in the brain.
Mode of Action
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide interacts with its targets by binding to specific receptors on the nerve cells in the brain. This binding alters the activity of these cells, reducing abnormal excitability and calming the nervous system .
Biochemical Pathways
It is known that the compound can inhibit the mesenchymal–epithelial transition factor (c-met) protein kinase , which plays a key role in cell growth, survival, and migration. It can also modulate the activity of GABA A, a neurotransmitter that inhibits the activity of nerve cells in the brain .
Result of Action
The molecular and cellular effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide’s action include a reduction in abnormal excitability in the brain, leading to a calming effect. This can help manage conditions like anxiety disorders and epilepsy .
Safety and Hazards
Zukünftige Richtungen
The future directions for research would depend on the specific biological activity of the compound. For example, if the compound has antimicrobial activity, future research could focus on optimizing its potency and selectivity, investigating its mechanism of action, and evaluating its efficacy in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3S/c1-26-13-3-2-11(17)8-14(13)27(24,25)21-12-6-7-22(9-12)16-5-4-15-19-18-10-23(15)20-16/h2-5,8,10,12,21H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZEBWEKHORDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


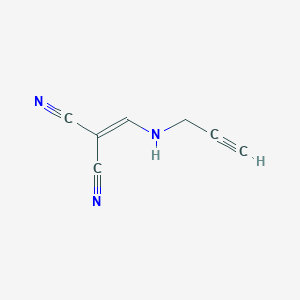
![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)
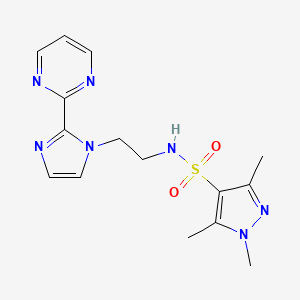
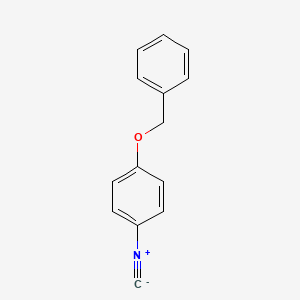
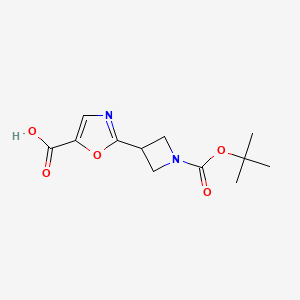

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)
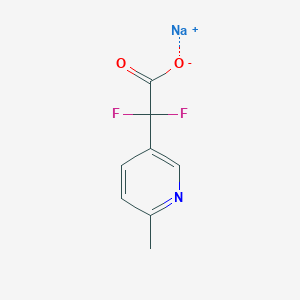

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)

![N~4~-(2-chlorobenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2521395.png)